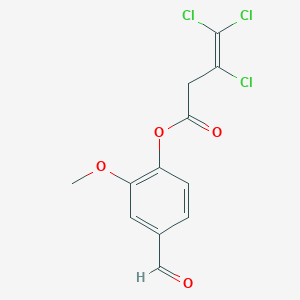
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group, a methoxy group, and a trichlorobutenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include:
Temperature: Typically maintained between 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorobutenoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products
Oxidation: 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate.
Substitution: 4-Formyl-2-methoxyphenyl 3,4,4-triaminobut-3-enoate (when reacted with amines).
科学的研究の応用
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety can undergo hydrolysis, releasing reactive intermediates that may further interact with biological molecules.
類似化合物との比較
Similar Compounds
4-Formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of the trichlorobutenoate moiety.
4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate: Contains a trimethoxybenzoate group, offering different reactivity and applications.
Uniqueness
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is unique due to its combination of a formyl group, a methoxy group, and a trichlorobutenoate moiety
特性
CAS番号 |
648918-05-2 |
|---|---|
分子式 |
C12H9Cl3O4 |
分子量 |
323.6 g/mol |
IUPAC名 |
(4-formyl-2-methoxyphenyl) 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C12H9Cl3O4/c1-18-10-4-7(6-16)2-3-9(10)19-11(17)5-8(13)12(14)15/h2-4,6H,5H2,1H3 |
InChIキー |
SAYCMTYJPZJCKR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



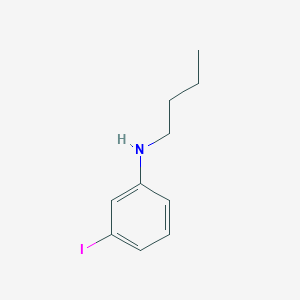
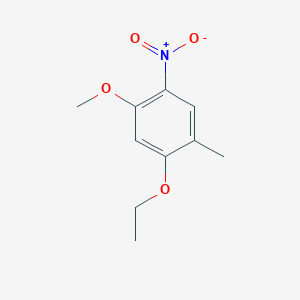
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)


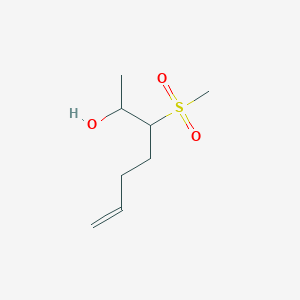
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
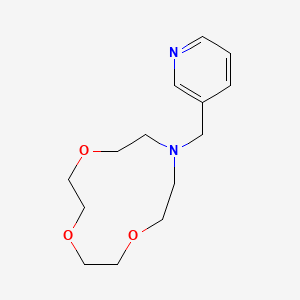
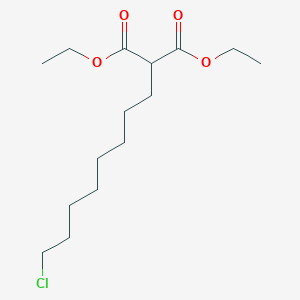
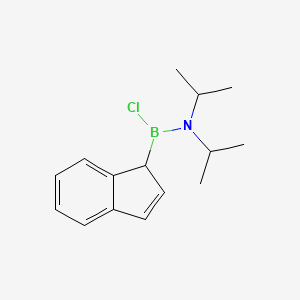
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
